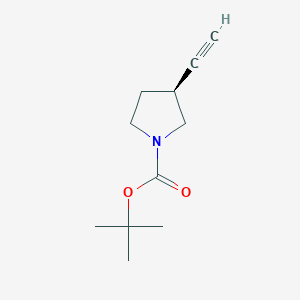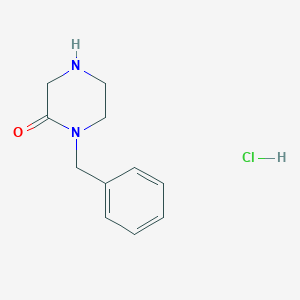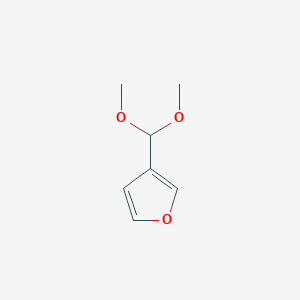
3-Furaldehyde dimethyl acetal
Descripción general
Descripción
Synthesis Analysis
Dimethyl acetals can be prepared from carbonyl compounds with excess methanol catalyzed by a Brønsted (i.e., protic) acid or Lewis acid (e.g., BF3) together with a dehydrating agent or other means of water removal . This process is known as acetalization .Molecular Structure Analysis
The molecular structure of 3-Furaldehyde dimethyl acetal is represented by the formula C7H10O3. This indicates that the compound consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis
The preparation of biomass-derived furfuryl acetals, such as 3-Furaldehyde dimethyl acetal, can be achieved through transacetalization reactions catalyzed by nanoporous aluminosilicates . This process efficiently converts furfural into furfuryl alcohol and tetrahydrofurfuryl alcohol with high selectivity .Physical And Chemical Properties Analysis
3-Furaldehyde dimethyl acetal is a highly reactive carbonyl compound . Acetals, such as 3-Furaldehyde dimethyl acetal, are stable and lack reactivity in neutral to strongly basic environments . They exhibit stability against all types of nucleophiles and bases and most oxidants, as long as the conditions do not lead to hydrolysis of the acetal .Aplicaciones Científicas De Investigación
Formation of Acetals/Ketals
3-Furaldehyde dimethyl acetal can be used in the formation of acetals and ketals . This process involves the acetalization and ketalization of aldehydes and ketones with alcohols, which proceed smoothly in the presence of 0.1 mol % acid, without removing water . This method has many merits, such as low cost, a broad substrate scope, a wide range of reaction temperature, high yields, large-scale preparation, environmental friendliness, and a simple work-up procedure .
Protection of Organic Compounds
This compound can also be used to protect important organic compounds, such as 1,3-diols, 1,2-diols, acid-sensitive substrates, glucose, and 1,3-dicarbonyl compounds . The protection of these compounds is crucial in organic, medicinal, carbohydrate, and drug design chemistry .
Selective Formation of Dimethyl Acetals
3-Furaldehyde dimethyl acetal can be selectively formed in the presence of hydroxylamine . This method involves the reaction of the carbonyl compound with hydroxylamine hydrochloride and powdered sodium hydroxide .
Synthesis of Biomass-Derived Furfuryl Acetals
3-Furaldehyde dimethyl acetal can be used in the synthesis of biomass-derived furfuryl acetals . This process involves the transacetalization reaction, which is a key step in the production of biofuels and other value-added chemicals from biomass .
Mecanismo De Acción
Target of Action
3-Furaldehyde dimethyl acetal, also known as an acetal, primarily targets aldehydes and ketones in organic synthesis . The compound acts as a protective group, introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity .
Mode of Action
The compound interacts with its targets through a process known as acetalization. This process involves the reaction of aldehydes and ketones with alcohols, which proceeds smoothly in the presence of a small amount of acid . This interaction results in the formation of acetals or ketals, which are stable and lack reactivity in neutral to strongly basic environments .
Biochemical Pathways
The acetalization and ketalization of aldehydes and ketones with alcohols proceed smoothly in the presence of 0.1 mol % acid, without removing water . This process affects a broad substrate scope, including various aldehydes, ketones, acid-sensitive substrates, and diols . The formation of acetals/ketals is one of the most useful methods for the protection of aldehydes/ketones, which are extensively encountered in organic synthesis .
Pharmacokinetics
The compound’s stability in neutral to strongly basic environments suggests that it may have good bioavailability .
Result of Action
The primary result of the action of 3-Furaldehyde dimethyl acetal is the formation of acetals or ketals from aldehydes and ketones . These acetals/ketals are highly stable and lack reactivity, making them useful as protective groups in organic synthesis . They are also highly unstable because of the reversible reactions to the hemiacetals/hemiketals and the starting carbonyls .
Action Environment
The action of 3-Furaldehyde dimethyl acetal is influenced by the presence of acid and the removal of water. The process of acetalization and ketalization proceeds smoothly in the presence of 0.1 mol % acid, without removing water . The reaction can occur over a wide range of temperatures, from -60 to 50 degrees Celsius . The environmental friendliness and simple work-up procedure make this process advantageous .
Safety and Hazards
3-Furaldehyde dimethyl acetal is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The selective hydrogenation of furfural, an important biomass derivative, using electrocatalytic palladium membrane reactors (ePMRs) presents a possible pathway for helping to decarbonize the hydrogenation industry . This system was proven to convert furfural into furfuryl alcohol and tetrahydrofurfuryl alcohol with high selectivities . This work highlights the utility of the ePMR for selective furfural hydrogenation without H2 gas .
Propiedades
IUPAC Name |
3-(dimethoxymethyl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-8-7(9-2)6-3-4-10-5-6/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUETZVIRNLYYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=COC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



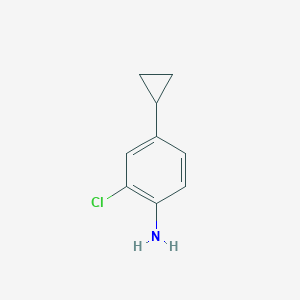
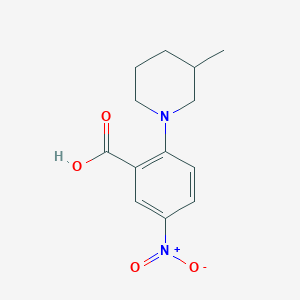
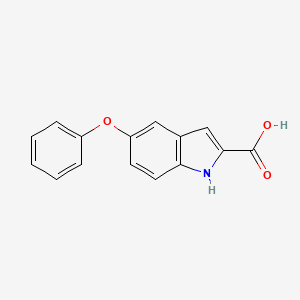
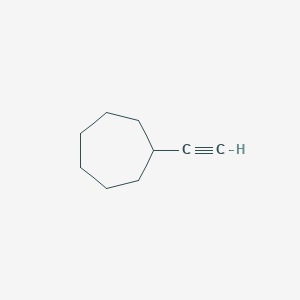
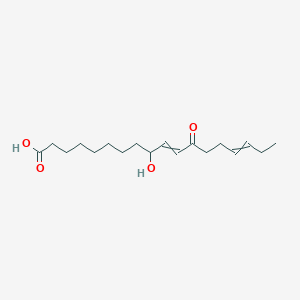
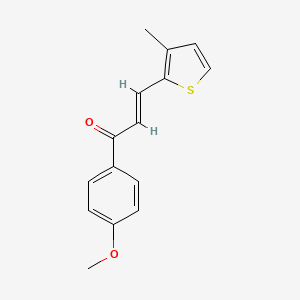

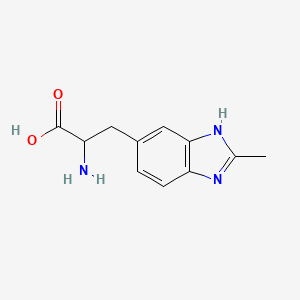
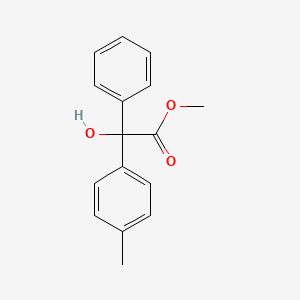
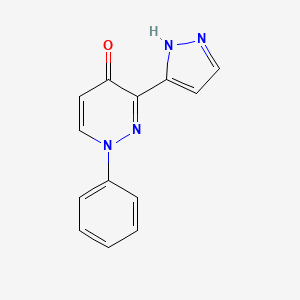
![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)
